3-(4-Fluorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one
Description
3-(4-Fluorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic rings. Ring A is substituted with a methanesulfonyl (-SO₂CH₃) group at the para position, while ring B features a fluorine atom at the para position (Figure 1). Chalcones are widely studied for their pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects .
Properties
CAS No. |
819792-59-1 |
|---|---|
Molecular Formula |
C16H13FO3S |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-1-(4-methylsulfonylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H13FO3S/c1-21(19,20)15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-11H,1H3 |
InChI Key |
WVUBWAMFOPCXMF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide.
Step 1: Preparation of 4-fluorobenzaldehyde and 4-(methanesulfonyl)acetophenone.
Step 2: Mixing the two compounds in an ethanol solution.
Step 3: Adding a base to the mixture and stirring at room temperature or slightly elevated temperatures.
Step 4: Isolating the product by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Reactivity of the α,β-Unsaturated Ketone Moiety
The enone system (C=C-C=O) undergoes characteristic reactions:
Cyclization with Hydrazines
Reaction with hydrazine derivatives forms pyrazole heterocycles. For example:
-
Reaction :
Michael Additions
The electron-deficient β-carbon reacts with nucleophiles (e.g., amines, thiols):
-
Example : Reaction with benzylamine forms a β-amino ketone adduct.
-
Stereochemistry : Trans-adducts dominate due to steric hindrance .
Intramolecular Interactions and Stability
The crystal structure reveals stabilizing intramolecular C–H···O interactions (H···O distance: 2.14 Å), which influence reactivity by reducing susceptibility to hydrolysis and oxidation .
Comparative Reactivity Data
Industrial-Scale Considerations
Patent data highlights solvent optimization for large-scale production:
Scientific Research Applications
Chemistry
- Used as a starting material for the synthesis of various heterocyclic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology
- Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine
- Explored as a lead compound for the development of new pharmaceuticals.
Industry
- Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one is not well-documented. similar compounds exert their effects by interacting with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom and the methanesulfonyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Electronic Features
The activity of chalcones is highly dependent on substituent electronegativity, steric effects, and hydrogen-bonding capacity. Key comparisons with structurally related compounds are summarized below:
Table 1: Comparison of Chalcone Derivatives
†Inferred from SAR trends.
Structure-Activity Relationship (SAR) Insights
Electron-Withdrawing Groups (EWGs):
- The target compound’s methanesulfonyl group (-SO₂CH₃) is more electronegative than methoxy (-OCH₃) or halogens (Br, Cl), which may enhance interactions with enzyme active sites. For example, replacing methoxy (2n: IC₅₀ = 25.07 μM) with bromine (2j: IC₅₀ = 4.70 μM) improves potency . The -SO₂CH₃ group could similarly lower IC₅₀ compared to -OCH₃ analogs.
- In , a chalcone with -SO₂CH₃ and nitrofuran (compound 15) exhibits antifungal activity, suggesting the -SO₂CH₃ moiety contributes to target engagement .
This contrasts with methoxy or methyl groups, which lack such capacity . Steric hindrance from bulky substituents (e.g., iodine at ring A’s meta position in cluster 6 compounds) may reduce activity, as seen in 2n (IC₅₀ = 25.07 μM) vs. 2j (IC₅₀ = 4.70 μM) . The target compound’s -SO₂CH₃ is less bulky than iodine, possibly favoring activity.
Ring B Substitutions:
- Fluorine at ring B’s para position (as in the target compound) is optimal for activity. Replacing fluorine with methoxy (e.g., 2p: IC₅₀ = 70.79 μM) drastically reduces potency due to decreased electronegativity .
Theoretical vs. Experimental Data
- Molecular Docking: highlights chalcones with fluorophenyl and methoxy groups (e.g., 3i) showing EGFR inhibition. The target compound’s -SO₂CH₃ group may enhance binding to EGFR’s hydrophobic pocket compared to -OCH₃ .
- Synthetic Accessibility: The target compound can be synthesized via Claisen-Schmidt condensation, analogous to methods in (e.g., compound 28, yield 32%) .
Biological Activity
3-(4-Fluorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one is a synthetic organic compound classified as a chalcone, characterized by its unique structure featuring two phenyl rings linked by a three-carbon α,β-unsaturated carbonyl system. The presence of a fluorine atom and a methanesulfonyl group enhances its chemical properties, making it a subject of interest in medicinal chemistry.
- Chemical Formula : C16H15FOS
- Molecular Weight : 290.36 g/mol
- Structure : The compound features a dihedral angle between the two benzene rings of approximately 8.68°, which influences its biological activity and interactions with biological targets .
Antiproliferative Effects
Research indicates that chalcones, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. For instance, similar compounds have been shown to inhibit the proliferation of HeLa and MCF-7 cells, with IC50 values in the low micromolar range .
Table 1: Antiproliferative Activity of Chalcone Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | TBD | Tubulin assembly inhibition |
| Rigidin-mimetic derivatives | HeLa | 0.022 | Microtubule dynamics disruption |
| Rigidin-mimetic derivatives | MCF-7 | 0.035 | Spindle morphology alteration |
The biological activity of this compound is primarily attributed to its ability to disrupt microtubule dynamics, which is crucial for mitotic spindle formation during cell division. This disruption leads to mitotic delay and subsequent cell death, making it a potential candidate for cancer therapy .
Pharmacological Potential
The fluorine substitution in the compound is expected to enhance metabolic stability and improve selectivity against specific biological targets compared to non-fluorinated analogs. This property may lead to increased potency in pharmacological applications .
Study on Structural Analogues
A study comparing the biological activities of various chalcone derivatives found that those with structural modifications similar to this compound exhibited varying degrees of antiproliferative effects. The introduction of different substituents influenced their interaction with tubulin and overall cytotoxicity .
In Vivo Studies
In vivo studies on related compounds have demonstrated significant tumor size reduction in mouse models at low dosages, indicating the potential for therapeutic applications in oncology. These studies highlight the importance of further exploration into the pharmacokinetics and toxicity profiles of such compounds .
Q & A
Q. What are the standard synthetic methodologies for preparing 3-(4-fluorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one, and how do reaction conditions influence yield?
The compound is typically synthesized via Claisen-Schmidt condensation. A common method involves reacting 4-(methanesulfonyl)acetophenone with 4-fluorobenzaldehyde in the presence of a base (e.g., KOH or NaOH) in ethanol or methanol under reflux. Reaction temperature (0–50°C) and base concentration (e.g., 0.03 mol KOH) critically affect yield and purity. Stirring for 2–3 hours at room temperature is typical, with yields ranging from 13% to 78% depending on substituents and reaction optimization .
Q. How is the crystal structure of this chalcone derivative determined, and what software is commonly used for refinement?
Single-crystal X-ray diffraction (SCXRD) is the primary method. The SHELX suite (SHELXS for structure solution and SHELXL for refinement) is widely used for crystallographic analysis. Key parameters include space group assignment (e.g., monoclinic P21/n), hydrogen bonding, and dihedral angles between aromatic rings. For example, dihedral angles in analogous chalcones range from 7.14° to 56.26°, influenced by substituents .
Q. What spectroscopic techniques are employed to characterize this compound?
- FTIR : Confirms carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and sulfonyl (S=O) vibrations at ~1150–1350 cm⁻¹.
- NMR : ¹H NMR identifies olefinic protons (δ 6.5–8.0 ppm) and aryl substituents; ¹³C NMR confirms carbonyl (δ ~190 ppm) and sulfonyl carbons.
- UV-Vis : Absorption in 250–400 nm range, useful for studying electronic transitions .
Advanced Research Questions
Q. How can discrepancies in reported crystallographic data (e.g., dihedral angles, packing motifs) be resolved?
Contradictions arise from varying substituents, crystallization solvents, or refinement protocols. For example, electron-withdrawing groups like methanesulfonyl increase planarity, reducing dihedral angles. Hirshfeld surface analysis and lattice energy calculations (e.g., using CrystalExplorer) can validate packing interactions. Cross-validation with high-resolution data and SHELXL’s twin refinement tools (for twinned crystals) improves accuracy .
Q. What nonlinear optical (NLO) properties does this compound exhibit, and how are they experimentally validated?
The methanesulfonyl and fluorophenyl groups enhance π-conjugation, enabling NLO activity. Open-aperture Z-scan experiments measure nonlinear absorption coefficients (β) and optical limiting thresholds. For example, 3-(3-fluorophenyl)-1-[4-(methylsulfanyl)phenyl]prop-2-en-1-one shows β ≈ 2.5 × 10⁻¹⁰ m/W, attributed to reverse saturable absorption. Thermal stability (e.g., melting point >90°C) ensures durability in optical devices .
Q. How do structural modifications (e.g., sulfonyl vs. methoxy substituents) impact biological activity in structure-activity relationship (SAR) studies?
Methanesulfonyl groups enhance electron-withdrawing effects, increasing electrophilicity and potential interactions with biological targets. Comparative docking studies reveal that sulfonyl derivatives exhibit stronger binding to fungal cytochrome P450 enzymes than methoxy analogues. Bioassays (e.g., MIC values against Candida albicans) and molecular dynamics simulations validate these trends .
Q. What computational methods are used to predict the compound’s physicochemical properties and reactivity?
- DFT Calculations : Optimize geometry (e.g., B3LYP/6-311+G(d,p)) and predict frontier molecular orbitals (HOMO-LUMO gap).
- Molecular Mechanics : Assess mechanical properties (e.g., Young’s modulus) via force fields like MMFF94.
- ADMET Prediction : Tools like SwissADME evaluate solubility, permeability, and metabolic stability .
Methodological Considerations
Q. How can experimental phasing challenges in SCXRD be addressed for this compound?
For low-resolution data, SHELXD/SHELXE pipelines enable robust phase determination. Heavy-atom derivatives (e.g., brominated analogues) or synchrotron radiation improve anomalous scattering. For centrosymmetric structures, twin refinement in SHELXL resolves ambiguities in space group assignment .
Q. What strategies optimize solubility for in vitro bioactivity assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
